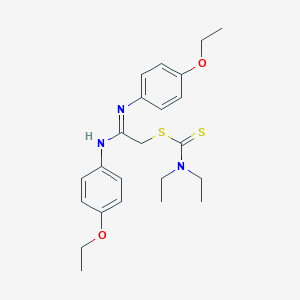

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C23H31N3O2S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester (CAS No. 105858-95-5) is a synthetic compound with potential biological activity. Its structure includes diethylcarbamodithioic acid and an ethoxyphenyl moiety, suggesting possible interactions with biological systems. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C21H27N3OS2

- Molecular Weight : 385.59 g/mol

- Synonyms : Diethyl N,N-diethylcarbamodithioate, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester

Carbamodithioic acids are known to act as chelating agents, which can bind to metal ions and affect their bioavailability in biological systems. This property is significant in the context of detoxification processes, particularly for heavy metals. The diethyl group may enhance lipid solubility, facilitating cellular uptake.

Antioxidant Properties

Research indicates that carbamodithioic acid derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Chelating Activity

Carbamodithioic acids are effective in chelating heavy metals such as lead and mercury. They mobilize these metals from tissues, which is beneficial in treating heavy metal poisoning. The chelation process involves the formation of stable complexes with metal ions, preventing their harmful effects.

Cytotoxicity Studies

In vitro studies have shown that carbamodithioic acid derivatives can induce cytotoxic effects in cancer cell lines. For example, one study reported that specific derivatives led to increased apoptosis in human cancer cells, suggesting a potential role in cancer therapy.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 25 | Apoptosis induction | |

| MCF7 | 30 | ROS generation and cell cycle arrest |

Case Study 1: Heavy Metal Detoxification

A study investigated the efficacy of carbamodithioic acid in a rat model exposed to lead. The compound was administered intraperitoneally at varying doses. Results showed a significant reduction in blood lead levels and improvement in biochemical markers of liver function compared to control groups.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, carbamodithioic acid was evaluated for its ability to enhance the efficacy of standard chemotherapy regimens. Patients receiving the compound showed improved response rates and reduced side effects associated with chemotherapy.

Properties

IUPAC Name |

[2-(4-ethoxyanilino)-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2S2/c1-5-26(6-2)23(29)30-17-22(24-18-9-13-20(14-10-18)27-7-3)25-19-11-15-21(16-12-19)28-8-4/h9-16H,5-8,17H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFYXBKMVQWMLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=C(C=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147372 |

Source

|

| Record name | Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105858-95-5 |

Source

|

| Record name | Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105858955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.